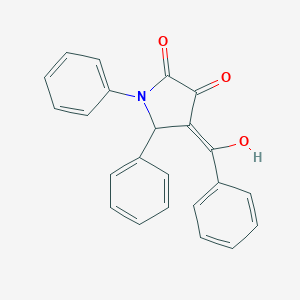
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime, also known as BrPEO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. BrPEO is a derivative of ketone oxime, which has been extensively studied for its biological properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is not fully understood. However, it has been suggested that 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime exerts its biological effects through the modulation of various signaling pathways. For example, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to increase the expression of antioxidant enzymes and promote the survival of neurons. In addition, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its low toxicity. It has been shown to be well-tolerated in animal studies, indicating that it may have a good safety profile. However, one of the limitations of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime and its potential side effects.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as a new class of antibiotics. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime and its potential side effects. Further optimization of the synthesis method may also be needed to improve the efficiency and reduce the cost of production.
合成法
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime can be synthesized through the reaction between 1-(4-bromophenyl)ethanone and O-(3-nitrobenzoyl) hydroxylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been optimized to improve its efficiency and reduce the cost of production.
科学的研究の応用
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to have a protective effect on neurons, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime |
|---|---|
分子式 |
C15H11BrN2O4 |
分子量 |
363.16 g/mol |
IUPAC名 |
[(E)-1-(4-bromophenyl)ethylideneamino] 3-nitrobenzoate |
InChI |
InChI=1S/C15H11BrN2O4/c1-10(11-5-7-13(16)8-6-11)17-22-15(19)12-3-2-4-14(9-12)18(20)21/h2-9H,1H3/b17-10+ |
InChIキー |
LPUIKNDBLUFNDU-LICLKQGHSA-N |
異性体SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=C(C=C2)Br |
SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
正規SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)

![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)


![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)

